5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile est un composé organique complexe appartenant à la classe des dérivés de la pyrazine. Ce composé se caractérise par sa structure unique, qui comprend un cycle pyrazine substitué par un fragment pyrimidine et un groupe aminopropyle. Il est principalement utilisé dans la recherche scientifique en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse du 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile implique généralement plusieurs étapes, notamment la formation des cycles pyrazine et pyrimidine, suivie de leur couplage. Une méthode courante implique la réaction de la 2-chloropyrazine avec la 4-amino-6-(3-aminopropylamino)pyrimidine dans des conditions spécifiques pour obtenir le produit souhaité . La réaction est généralement effectuée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium, et des solvants tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF) sont souvent utilisés pour faciliter la réaction .

Méthodes de Production Industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, en utilisant souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés. Des mesures de contrôle de la qualité, y compris la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN), sont utilisées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile subit diverses réactions chimiques, notamment:

Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs et Conditions Courants

Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium aluminium dans l'éther.

Substitution : Nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base telle que l'hydroxyde de sodium.

Principaux Produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes correspondants, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution aboutissent généralement à la formation de nouveaux dérivés avec des groupes fonctionnels différents .

4. Applications de la Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique:

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.

5. Mécanisme d'Action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes et protéines, telles que la kinase de point de contrôle 1 (CHK1), qui joue un rôle crucial dans la réponse cellulaire aux dommages de l'ADN . En inhibant CHK1, ce composé peut améliorer l'efficacité des chimiothérapies dommageables à l'ADN et induire l'arrêt du cycle cellulaire, conduisant à l'apoptose des cellules cancéreuses .

Applications De Recherche Scientifique

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, such as checkpoint kinase 1 (CHK1), which plays a crucial role in the cellular response to DNA damage . By inhibiting CHK1, this compound can enhance the efficacy of DNA-damaging chemotherapies and induce cell cycle arrest, leading to apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés Similaires

5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile : Un autre dérivé de la pyrazine avec des activités biologiques similaires.

Pyrazolo[3,4-d]pyrimidine : Connu pour son activité inhibitrice contre la kinase dépendante de la cycline 2 (CDK2) et ses propriétés anticancéreuses potentielles.

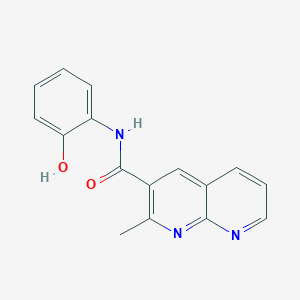

2-((2-(3-Hydroxyphenyl)amino)pyrimidin-4-yl)amino)benzamide : Un dérivé de la benzamide avec des applications en chimie médicinale.

Unicité

5-((6-((3-Aminopropyl)amino)pyrimidin-4-yl)amino)pyrazine-2-carbonitrile est unique en raison de sa structure spécifique, qui lui permet d'interagir avec plusieurs cibles moléculaires et d'exhiber un large éventail d'activités biologiques. Sa capacité à inhiber CHK1 et à améliorer l'efficacité des chimiothérapies en fait un composé précieux dans la recherche sur le cancer .

Propriétés

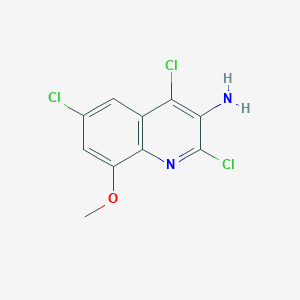

Formule moléculaire |

C12H14N8 |

|---|---|

Poids moléculaire |

270.29 g/mol |

Nom IUPAC |

5-[[6-(3-aminopropylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile |

InChI |

InChI=1S/C12H14N8/c13-2-1-3-15-10-4-11(19-8-18-10)20-12-7-16-9(5-14)6-17-12/h4,6-8H,1-3,13H2,(H2,15,17,18,19,20) |

Clé InChI |

SKITZWDMFBMCLT-UHFFFAOYSA-N |

SMILES canonique |

C1=C(N=CN=C1NC2=NC=C(N=C2)C#N)NCCCN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)

![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)

![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)